molecular formula C10H12FNO B2635907 5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1368777-04-1

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2635907
CAS No.: 1368777-04-1
M. Wt: 181.21
InChI Key: MVDCREAXVBZKJL-UHFFFAOYSA-N
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Description

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the tetrahydroisoquinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted tetrahydroisoquinolines .

Scientific Research Applications

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antineoplastic properties.

    Medicine: Investigated for its potential use in treating neurodegenerative disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the fluorine and methoxy groups.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with different substituents.

    5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A similar compound with only the fluorine substituent.

Uniqueness

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDCREAXVBZKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368777-04-1
Record name 5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline
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